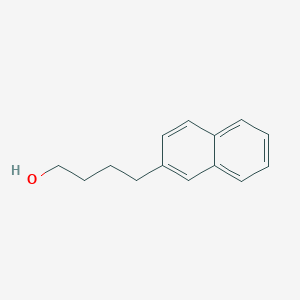

2-Naphthalenebutanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPOCQNXGQTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281272 | |

| Record name | 2-Naphthalenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-44-5 | |

| Record name | 2-Naphthalenebutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Naphthalenebutanol and Its Analogues

Mechanistic Elucidation of Synthetic Pathways to 2-Naphthalenebutanol

Understanding the step-by-step process, or mechanism, of a chemical reaction is crucial for optimizing the synthesis of this compound. This involves studying how bonds are formed and broken, and the intermediate structures that are created. Computational modeling is a valuable tool in elucidating these complex reaction pathways. researchgate.net

Carbon-Carbon Bond Formation Strategies at the Naphthalene (B1677914) Core

The construction of the fundamental carbon skeleton of this compound involves the formation of a carbon-carbon (C-C) bond, linking the butanol side chain to the naphthalene ring system. Organic chemists have a variety of C-C bond-forming reactions at their disposal. scribd.com These reactions can be broadly categorized as those involving polar interactions (between a nucleophile and an electrophile) or non-polar interactions, often facilitated by transition metal catalysts. numberanalytics.com

Key strategies applicable to the synthesis of this compound include:

Friedel-Crafts Acylation/Alkylation: A classic method to attach alkyl or acyl groups to an aromatic ring. For this compound, this could involve the reaction of naphthalene with butanoyl chloride or a related compound in the presence of a Lewis acid catalyst to form a ketone, which is then reduced to the final alcohol.

Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions. numberanalytics.com Reactions such as the Suzuki-Miyaura (using organoboron compounds), Heck (using alkenes), and Sonogashira (using alkynes) couplings provide powerful tools for forming C-C bonds with high selectivity. scribd.comnumberanalytics.com For instance, a naphthalene-boronic acid could be coupled with a 4-carbon electrophile.

Organocuprate Coupling: Organocuprate reagents can react with organic halides to form C-C bonds. scribd.com A naphthalene-based organocuprate could be used to attach the butanol precursor.

Enolate Alkylation: This method involves the deprotonation of a carbonyl compound to form an enolate, which then acts as a nucleophile to attack an alkyl halide. vanderbilt.edu While more commonly used for building chains, it represents a fundamental C-C bond formation strategy. vanderbilt.edu

Decarboxylative Coupling: An emerging strategy involves the coupling of a carboxylic acid with an organic halide, which removes a molecule of CO2. numberanalytics.comrsc.org This offers an alternative to traditional methods that require pre-formed organometallic reagents. rsc.org

The choice of strategy depends on the desired substitution pattern on the naphthalene ring and the functional groups already present.

| Reaction Type | Reactants | Catalyst/Reagent | Description |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Palladium catalyst | Forms a C-C bond between the two organic fragments. scribd.comnumberanalytics.com |

| Heck Reaction | Alkene, Organic halide | Palladium catalyst | Creates a new C-C bond by replacing a hydrogen atom on the alkene. scribd.comnumberanalytics.com |

| Sonogashira Coupling | Alkyne, Organic halide | Palladium/Copper catalyst | Couples a terminal alkyne with an aryl or vinyl halide. numberanalytics.com |

| Organocuprate Coupling | Organocuprate, Organic halide | None | Forms a new C-C bond by coupling the R group from the organocuprate with the R' group from the halide. scribd.com |

Functionalization of the Butanol Side Chain

Once the butanol chain is attached to the naphthalene core, it can be further modified to create various analogues. This side-chain functionalization can introduce new chemical properties or provide handles for further reactions. This can be achieved through post-polymerization reactions that modify hydrophobic side chains with polar groups like carboxylic acids and alcohols. researchgate.net

Methods for functionalizing the butanol side chain include:

Oxidation/Reduction: The alcohol group of the butanol chain can be oxidized to an aldehyde or carboxylic acid, or the carbon chain itself can be modified prior to the final reduction step that yields the alcohol.

Halogenation: Introducing halogen atoms (e.g., bromine, chlorine) onto the alkyl chain can provide a reactive site for subsequent nucleophilic substitution reactions. For example, olefins can be reacted with N,N-dibromo-p-toluenesulfonamide to form bromohydrins with high regio- and stereoselectivity. organic-chemistry.org

Introduction of Other Functional Groups: Various functional groups such as azides, cyano groups, or esters can be incorporated into the side chain to synthesize a diverse range of this compound analogues. researchgate.nettandfonline.com This allows for the fine-tuning of the molecule's properties. For instance, studies on other molecular systems have shown the insertion of aliphatic moieties, hydroxyl groups, and aromatic groups to enhance optical properties. researchgate.net

Reaction Kinetic and Thermodynamic Considerations in Synthesis

The success of a synthetic route depends on both the kinetics (the rate of reaction) and the thermodynamics (the energy and stability of reactants and products). nih.gov

Kinetics: The rate of a reaction is described by a rate equation, which often depends on the concentration of reactants and a rate constant, k. libretexts.org This rate constant is influenced by the activation energy (ΔE‡)—the energy barrier that must be overcome for the reaction to occur—and the temperature. libretexts.org A higher temperature increases the average molecular kinetic energy, leading to a larger proportion of molecules having enough energy to react. libretexts.org In solid-state reactions, the rate of conversion (α) is a function of both temperature and the extent of conversion itself. mdpi.com

Thermodynamics: Thermodynamics governs the position of equilibrium and the spontaneity of a reaction. The Gibbs free energy change (ΔGº) combines the effects of enthalpy (ΔHº, heat change) and entropy (ΔSº, change in disorder) and is related to the equilibrium constant (K). libretexts.org A negative ΔGº indicates a thermodynamically favorable (exergonic) reaction. libretexts.org In many syntheses, non-equilibrium kinetic byproducts may form initially, which then transform into the more stable thermodynamic product over time or with heating. nih.govosti.gov Understanding the interplay between kinetics and thermodynamics is fundamental to rationally synthesizing a target material. nih.gov For example, differential scanning calorimetry can be used to determine if a transformation is an irreversible process from a metastable phase to a more stable one. osti.gov

Stereoselective Synthesis of this compound and its Stereoisomers

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer preferentially. egrassbcollege.ac.inchemistrydocs.com This is achieved by using chiral reagents, catalysts, or auxiliaries to influence the formation of new stereogenic centers. york.ac.uk

Application of Chiral Auxiliaries in Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org The auxiliary is typically derived from an inexpensive, naturally occurring chiral molecule. researchgate.net After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org

The key requirements for a good chiral auxiliary are: york.ac.uk

It must be readily available in enantiomerically pure form.

It should be easy to attach to the substrate.

It must provide a high degree of stereochemical control (asymmetric induction).

It must be easy to remove under mild conditions without affecting the newly formed chiral center.

Well-known examples of chiral auxiliaries include Evans's oxazolidinones and camphorsultams, which have been widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netsioc-journal.cn In the synthesis of a chiral alcohol, an auxiliary could be attached to a precursor molecule, directing an alkylation or reduction step to occur from a specific face of the molecule, thereby setting the stereochemistry of the alcohol's chiral carbon.

| Chiral Auxiliary Type | Common Application | Key Feature |

| Oxazolidinones (Evans) | Asymmetric aldol reactions, alkylations | Forms chiral enolates that react with high diastereoselectivity. researchgate.net |

| Camphorsultam | Michael additions, Claisen rearrangements | Derived from camphor, provides high stereochemical induction in various reactions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Serves as a practical chiral auxiliary for the synthesis of enantiomerically enriched alcohols and ketones. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of terpenes | An axially chiral ligand used as an auxiliary in various transformations. wikipedia.org |

Design and Synthesis of Naphthalene-Based Chiral Auxiliaries

In addition to general-purpose chiral auxiliaries, researchers have designed auxiliaries that incorporate a naphthalene core within their own structure. nih.govresearchgate.net These are of particular interest for synthesizing naphthalene-containing chiral molecules, as the structural similarity may enhance stereochemical communication.

The synthesis of these auxiliaries often involves modifying a chiral starting material by attaching a naphthalene group. For example, chiral stationary phases for chromatography have been created based on a naphthalene core functionalized with chiral 2-aminocyclohexansulfonic acid. nih.govresearchgate.net These structures are then immobilized on a silica (B1680970) support. nih.govresearchgate.net

In other work, individual staircase-like chiral isomers have been selectively synthesized by using two chiral auxiliaries simultaneously, one of which can be based on a naphthalene framework. nih.gov The design of these complex chiral molecules often involves a convergent strategy where different fragments are joined together using methods like Sonogashira C-C coupling. mdpi.com The absolute configuration of these highly structured molecules is often confirmed by X-ray diffraction analysis. nih.gov The development of such specialized chiral auxiliaries is a sophisticated area of synthetic chemistry that enables the construction of molecules with unique and well-defined three-dimensional shapes. sioc-journal.cnsfu.cauzh.ch

Diastereoselective Control in Intermediate Formations

The controlled formation of stereocenters relative to existing ones is a cornerstone of complex molecule synthesis. In the context of this compound, which contains a 1,3-diol or a related structural motif, the diastereoselective reduction of a β-hydroxy ketone intermediate is a key step. The goal is to selectively produce either the syn or the anti diastereomer. This control is typically achieved through reagent or substrate-based strategies that manipulate the transition state of the reaction.

One powerful method for achieving anti-diol selectivity is the Evans-Tishchenko reaction . This reaction involves the samarium-catalyzed reduction of a β-hydroxy ketone in the presence of an aldehyde. wikipedia.org The mechanism proceeds through a cyclic, six-membered transition state where a hydride from the aldehyde is delivered intramolecularly. wikipedia.org This organized transition state, chelated by the samarium catalyst, forces the substituents into equatorial positions to minimize steric hindrance, leading to the formation of the anti-1,3-diol monoester with high diastereoselectivity. wikipedia.orgresearchgate.net This method is advantageous as it simultaneously protects one of the newly formed hydroxyl groups, allowing for differential functionalization later in the synthetic route. wikipedia.org

Conversely, achieving the syn-diol diastereomer often relies on chelation-controlled intermolecular hydride delivery . In this approach, a Lewis acid is used to form a rigid, six-membered chelate between the ketone and the existing β-hydroxyl group. bham.ac.uk Reagents such as diethylmethoxyborane (B30974) (Et₂BOMe) followed by sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The formation of the boronate chelate locks the conformation of the intermediate, and the subsequent intermolecular delivery of a hydride ion occurs from the less sterically hindered face, resulting in the syn product. bham.ac.ukuwindsor.ca The choice of Lewis acid and reducing agent is critical; for instance, strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) favor syn products, while non-chelating conditions using cerium trichloride (B1173362) (CeCl₃) can lead to the anti isomer. acs.orgeurekaselect.comresearchgate.net

These methods, summarized in the table below, provide a robust toolkit for controlling the relative stereochemistry of the 1,3-diol core during the synthesis of this compound intermediates.

Table 1: Reagent-Based Diastereoselective Reductions of β-Hydroxy Ketones

| Desired Diastereomer | Method | Key Reagents | Typical Selectivity (dr) |

|---|---|---|---|

| anti | Evans-Tishchenko | β-Hydroxy Ketone, Aldehyde, SmI₂ | >99:1 |

| syn | Chelation-Control | β-Hydroxy Ketone, Et₂BOMe, NaBH₄ | 99:1 |

| syn | Chelation-Control | β-Hydroxy Ketone, TiCl₄, BH₃·py | >95:5 |

Enantioselective Catalysis for this compound Synthesis

Creating a specific enantiomer of this compound requires asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of a single enantiomeric product. This is most often achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Development of Naphthalene-Derived Chiral Ligands

The naphthalene scaffold itself has been the source of some of the most successful classes of chiral ligands in asymmetric catalysis. These ligands are characterized by axial chirality, typically arising from restricted rotation around the biaryl bond.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a pioneering atropisomeric diphosphine ligand. Its C₂-symmetric structure and conformational rigidity have made it highly effective in a wide range of metal-catalyzed reactions. nptel.ac.in Ruthenium-BINAP complexes, for example, are exceptionally effective for the asymmetric hydrogenation of various functionalized ketones and olefins. nptel.ac.inthieme-connect.com Variants such as DM-BINAP, which has dimethylphenyl groups instead of phenyl groups, have shown superior performance in the diastereoselective hydrogenation of certain keto esters. thieme-connect.com

BINOL (1,1'-bi-2-naphthol) is another foundational axially chiral ligand. Its derivatives have been extensively used to create chiral Lewis acids and, more recently, a powerful class of organocatalysts known as chiral phosphoric acids (CPAs) . nih.govrsc.orge3s-conferences.org These Brønsted acids can catalyze a variety of reactions, including reductions and C-C bond-forming reactions, with high enantioselectivity by engaging substrates through hydrogen bonding in a well-defined chiral pocket. sigmaaldrich.comresearchgate.net

The development of these and other naphthalene-derived ligands has been instrumental in advancing asymmetric synthesis, providing the tools needed to synthesize specific enantiomers of chiral alcohols like this compound.

Optimization of Catalytic Systems for Stereocontrol

Achieving high enantioselectivity (ee) and yield requires careful optimization of the entire catalytic system. This involves tuning the ligand, metal precursor, additives, and reaction conditions such as solvent and temperature.

A prominent example is the asymmetric hydrogenation of ketones using ruthenium catalysts. The highly effective Ru-BINAP/chiral diamine system demonstrates the importance of cooperative catalysis. pnas.org In this system, the BINAP ligand provides the primary chiral environment, but the addition of a chiral diamine, such as diphenylethylenediamine (DPEN), is crucial for high catalytic activity and selectivity. pnas.orgresearchgate.net The reaction is further influenced by the choice of base and the anionic ligands on the ruthenium center; halide ligands are generally more effective than carboxylate ligands for ketone reduction. pnas.org

The table below illustrates how different components of a catalytic system can be optimized for the asymmetric hydrogenation of ketones, a key reaction for accessing chiral alcohols.

Table 2: Optimization of Catalytic Systems for Asymmetric Ketone Hydrogenation

| Catalyst Precursor | Chiral Ligand | Additive/Co-catalyst | Solvent | Result |

|---|---|---|---|---|

| RuCl₂ | (S)-BINAP / (S,S)-DPEN | KOH | 2-Propanol | High activity and enantioselectivity for aromatic ketones. pnas.org |

| Ru(OCOCH₃)₂ | (R)-BINAP | None | Ethanol (B145695) | Ineffective for β-keto esters. pnas.org |

| RuCl₂ | (S)-Tol-BINAP | Racemic DPEN | Methanol | >95% ee for 2,4,4-trimethyl-2-cyclohexenone. nptel.ac.in |

| Pd(CF₃CO₂)₂ | (R,R)-Phosphine | None | TFE | Up to 92% ee for phthalimide-protected amino ketones. organic-chemistry.org |

Chemoenzymatic Approaches to Enantiomerically Enriched this compound

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the unparalleled selectivity of biological catalysts. Enzymes, particularly lipases, are widely used to resolve racemic mixtures of alcohols with high efficiency and enantioselectivity. jocpr.com

A common strategy is Kinetic Resolution (KR) , where an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. jocpr.com For example, using a lipase (B570770) like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and an acyl donor such as vinyl acetate, the (R)-enantiomer of a secondary alcohol can be converted to its corresponding ester, while the (S)-enantiomer remains as the alcohol. jocpr.comnih.gov The two can then be separated, providing access to both enantiomers. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.

This limitation is overcome by Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting alcohol enantiomer. mdpi.com This is typically achieved by adding a metal catalyst that can reversibly interconvert the alcohol enantiomers. mdpi.comresearchgate.net As the enzyme consumes the reactive enantiomer, the racemization catalyst continuously replenishes it from the unreactive pool, allowing for a theoretical yield of up to 100% for a single enantiomeric product. researchgate.net Various metal catalysts based on ruthenium, iron, and aluminum have been successfully paired with lipases for the DKR of secondary alcohols. thieme-connect.comcapes.gov.bracs.org

Table 3: Chemoenzymatic Resolution of Secondary Alcohols

| Method | Biocatalyst | Racemization Catalyst (for DKR) | Acyl Donor | Result |

|---|---|---|---|---|

| Kinetic Resolution | Wheat Germ Lipase | N/A | Various | High enantioselectivity (E > 200) for 1-phenylethanol. nih.gov |

| Kinetic Resolution | Novozym 435 (CAL-B) | N/A | Vinyl Acetate | Efficient resolution of (R/S)-1-(2-furyl)ethanol. jocpr.com |

| Dynamic Kinetic Resolution | Novozym 435 | Ru-complex | Isopropenyl Acetate | >99% ee, 96% yield for 1-phenylethanol. acs.org |

| Dynamic Kinetic Resolution | Novozym 435 | Fe-complex | p-chlorophenyl hexanoate | Good yields and excellent ee for various secondary alcohols. thieme-connect.com |

| Dynamic Kinetic Resolution | Lipase | AlMe₃ / BINOL | Isopropenyl Acetate | Effective racemization and resolution at room temperature. capes.gov.br |

Synthesis of Diverse this compound Derivatives

Creating a library of this compound derivatives involves the selective functionalization of the naphthalene ring system. This requires strategies that can control where new substituents are introduced (regioselectivity) and which functional group reacts in a multifunctional molecule (chemoselectivity).

Strategies for Regioselective and Chemoselective Functionalization

Regioselectivity in naphthalene functionalization is often achieved through directed C-H activation . anr.fr In this approach, a functional group already present on the substrate, known as a directing group (DG), coordinates to a transition metal catalyst and directs it to activate a specific C-H bond, typically at an ortho or peri position. anr.frresearchgate.net

For naphthalene derivatives, a carbonyl group at the C1 position can direct functionalization to the C8 (peri) or C2 (ortho) positions. anr.frresearchgate.net For instance, palladium-catalyzed halogenation of 1-naphthaldehyde (B104281) can be directed to the C8 position. researchgate.net However, by forming an imine intermediate from the aldehyde, the regioselectivity can be switched to the C2 position. researchgate.net Similarly, a thioether (SMe) directing group has been used to achieve peri-selective acylmethylation and amidation. rsc.orgthieme-connect.com The ability to install and potentially remove or transform these directing groups provides a powerful method for synthesizing a wide array of specifically substituted naphthalene derivatives. thieme-connect.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For a molecule like this compound, which contains both hydroxyl groups and an aromatic ring, chemoselective reactions allow for the modification of one part of the molecule without affecting the other. For example, late-stage functionalization techniques developed for complex molecules like peptides can be applied. acs.orgnih.govrsc.org These methods often rely on the unique reactivity of a specific functional group under mild conditions. For instance, a specific hydroxyl group could be selectively acylated using a tailored catalyst, or the naphthalene ring could be functionalized via C-H activation while the alcohol moieties are protected or unreactive under the chosen conditions. The development of such chemoselective ligations and transformations is key to building molecular diversity from a common scaffold. researchgate.netunc.edu

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. ajrconline.orgconsensus.appsigmaaldrich.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. sigmaaldrich.com

A primary focus in the green synthesis of alcohols like this compound is the reduction of a corresponding ketone, such as 2-acetylnaphthalene (B72118). Traditional reduction methods often employ stoichiometric reducing agents that generate significant amounts of waste. In contrast, catalytic methods, particularly catalytic transfer hydrogenation (CTH), represent a greener alternative. acs.orgmdpi.com CTH utilizes a hydrogen donor, often an inexpensive and relatively benign secondary alcohol like 2-propanol or 2-octanol, to transfer hydrogen to the substrate in the presence of a catalyst. mdpi.commdpi.com This approach avoids the need for high-pressure gaseous hydrogen, enhancing operational safety. mdpi.com

Various catalytic systems have been developed for the transfer hydrogenation of naphthalenic ketones. Metal oxides such as magnesium oxide (MgO) and aluminum oxide (Al₂O₃) have proven to be effective catalysts. mdpi.commdpi.com For instance, MgO has been shown to be a highly chemoselective catalyst in the reduction of 2-acetylnaphthalene, yielding 1-(2-naphthyl)-1-ethanol with high selectivity. mdpi.comresearchgate.net The reactivity in these systems can be significantly influenced by the choice of hydrogen donor, which also affects the reaction temperature. mdpi.com

More advanced catalysts, including diruthenium(II)-NNN pincer complexes, have demonstrated remarkably high activity, allowing for catalyst concentrations as low as 0.03 mol% Ru. dicp.ac.cn These bimetallic complexes can achieve near-complete conversion of 2-acetylnaphthalene to the corresponding alcohol in minutes under refluxing isopropanol (B130326) conditions. dicp.ac.cn The high efficiency is attributed to the stability and potential cooperative effects of the two metal centers. dicp.ac.cn Furthermore, heterogeneous catalysts, such as bimetallic palladium-cobalt (PdCo) alloy nanoparticles, offer the advantages of being stable, reusable, and effective under mild conditions without requiring additives. acs.org

Biocatalysis presents another powerful green strategy, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.gov Enzymes can react at specific sites on a molecule, often obviating the need for protecting groups, which simplifies synthetic routes and reduces waste—a key principle of green chemistry. acs.org The use of biocatalysts, such as engineered enzymes from metabolic pathways, can facilitate the synthesis of complex chiral molecules like γ-hydroxy amino acids and various nucleoside analogues from simple starting materials. nih.govnih.govchemrxiv.org While specific biocatalytic routes for this compound are not extensively documented in the provided results, the principles demonstrated in the synthesis of other complex molecules highlight the potential for developing enzymatic processes for its production. rsc.orgmdpi.com

| Catalytic System | Substrate | Hydrogen Donor/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium Oxide (MgO) | 2-Acetylnaphthalene | 2-Propanol, 2-Butanol, 2-Octanol | Demonstrated significantly higher reactivity for 2-acetylnaphthalene compared to its 1-acetyl isomer. High selectivity to the corresponding alcohol (>99%). | mdpi.comresearchgate.net |

| Diruthenium(II)-NNN Pincer Complex | 2-Acetylnaphthalene | Isopropanol | Extremely high catalytic activity, achieving 95-99% yield in minutes with low catalyst loading (0.05 mol%). | dicp.ac.cn |

| Various Metal Oxides (e.g., Al₂O₃, ZrO₂) | 4-t-Butylcyclohexanone (analogue system) | 2-Propanol, 2-Octanol | Activity and diastereoselectivity are dependent on the catalyst and reaction conditions (temperature, solvent). Al₂O₃ showed 99-100% selectivity. | mdpi.com |

| Pd₃₆Co₆₄ Bimetallic Nanoalloy | Various ketones including 2-acetylnaphthalene | Isopropanol (IPA) | Heterogeneous, stable, and reusable catalyst providing excellent yields under mild conditions without gaseous hydrogen. | acs.org |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org This strategy is highly valued in medicinal chemistry and materials science for its efficiency, operational simplicity, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple building blocks. nih.govmdpi.com The naphthalene framework, the core of this compound, is a valuable scaffold that can be integrated into a wide variety of molecular architectures using MCRs.

2-Naphthol (B1666908), a closely related and readily available naphthalene derivative, is an important starting material in numerous MCRs for the synthesis of N/O-containing heterocyclic compounds. nih.gov Its electron-rich aromatic system allows it to participate in various transformations, leading to molecules with potential biological activities. nih.gov The use of 2-naphthol in MCRs aligns with green chemistry principles due to its low cost and the inherent atom and step economy of MCRs. nih.gov

One prominent example is the use of 2-naphthol in the synthesis of benzochromene derivatives. In a three-component reaction, 2-naphthol, an aldehyde, and a C-H acid like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be combined under catalytic conditions to yield complex heterocyclic systems. Variations in the starting materials allow for extensive diversification of the final product scaffold.

Another powerful MCR is the Ugi reaction, a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. mdpi.com While not directly starting from a simple naphthalene, the components can be functionalized with naphthalene moieties to incorporate this scaffold into peptide-like structures. For instance, using an amine or carboxylic acid bearing a naphthalene group would lead to a diverse library of naphthalenic α-acylamino carboxamides. The flexibility of MCRs allows for the strategic placement of functional groups that can be used for subsequent cyclization reactions, further expanding molecular diversity. nih.gov This build/couple/pair strategy is a powerful tool for diversity-oriented synthesis. nih.gov

The development of MCRs that incorporate naphthalene-based starting materials is a continuing area of research, aiming to create novel molecular scaffolds for applications in drug discovery and materials science. nih.govnih.gov The ability to systematically vary each component in the reaction mixture provides a robust platform for exploring chemical space around the naphthalene core.

| Reaction Type | Key Naphthalene Component | Other Components | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Three-component reaction | 2-Naphthol | Aromatic aldehydes, malononitrile | Substituted benzochromenes | nih.gov |

| Gewald Three-component reaction | Cyanoacetamide-based scaffolds (can be functionalized) | Elemental sulfur, active methylene (B1212753) compounds | Thienopyrimidones | beilstein-journals.org |

| Ugi Four-component reaction | (Hypothetical) Naphthalene-functionalized amine or carboxylic acid | Isocyanide, aldehyde/ketone, carboxylic acid/amine | Naphthalene-containing α-acylamino carboxamides | mdpi.com |

| Ugi-Smiles Coupling | (Analogue) Electron-deficient phenol | Isocyanide, amine, aldehyde | Diverse heterocyclic products via post-condensation cyclization | nih.gov |

Advanced Spectroscopic and Diffraction Based Characterization of 2 Naphthalenebutanol

Vibrational Spectroscopy for Detailed Molecular Structure Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the molecular vibrations that are characteristic of specific chemical bonds and functional groups. These techniques offer a molecular "fingerprint" that aids in identifying the compound and confirming the presence of key structural features.

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Analysis

FT-IR spectroscopy is a widely used method for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes specific vibrational modes (stretching, bending) of chemical bonds. Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FT-IR that allows for the analysis of solid or liquid samples with minimal preparation.

For 2-(Naphthalen-2-yl)butan-2-ol, characteristic absorption bands are expected from the naphthalene (B1677914) aromatic system, the aliphatic butanol chain, and the hydroxyl group.

O-H Stretching: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is indicative of the hydroxyl (-OH) group of the tertiary alcohol, often broadened due to hydrogen bonding specac.comdocbrown.infoupi.edu.

C-H Stretching: Aliphatic C-H stretching vibrations from the butanol chain (CH₃, CH₂) typically appear in the range of 2850-2970 cm⁻¹ nih.govrsc.org. Aromatic C-H stretching vibrations from the naphthalene rings are observed at higher wavenumbers, usually between 3030-3080 cm⁻¹ rsc.org.

C=C Stretching (Aromatic): The naphthalene ring system exhibits characteristic C=C stretching vibrations, commonly observed as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ rsc.org.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol is expected in the region of 1150-1200 cm⁻¹ specac.com.

Table 3.1.1: Characteristic FT-IR Absorption Bands for 2-(Naphthalen-2-yl)butan-2-ol (Representative)

| Wavenumber (cm⁻¹) | Functional Group/Bond Vibration | Intensity | Notes |

| 3200–3550 | O-H stretch (alcohol) | Strong, Broad | Indicative of hydrogen bonding |

| 3030–3080 | C-H stretch (aromatic) | Medium | Naphthalene ring protons |

| 2850–2970 | C-H stretch (aliphatic) | Strong | Butanol chain (CH₂, CH₃) |

| 1600, 1500 | C=C stretch (aromatic) | Medium | Naphthalene ring skeletal vibrations |

| 1150–1200 | C-O stretch (alcohol) | Strong | Tertiary alcohol |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like FT-IR, is a vibrational spectroscopic technique. It relies on the inelastic scattering of monochromatic light (usually from a laser) by molecules. The energy difference between the incident and scattered photons corresponds to molecular vibrational modes. Raman spectroscopy is particularly useful for detecting vibrations involving symmetric bonds, which are often weak in IR spectra, and for analyzing aqueous solutions as water is a weak Raman scatterer.

For 2-(Naphthalen-2-yl)butan-2-ol, Raman spectroscopy would provide complementary vibrational information. The naphthalene ring system would exhibit characteristic Raman shifts associated with its aromatic skeletal modes. The aliphatic chain and the tertiary alcohol group would also contribute distinct Raman signals. Raman spectroscopy is highly sensitive to molecular symmetry and can provide a unique "fingerprint" for compound identification horiba.comspectroscopyonline.com. While specific Raman shift data for 2-(Naphthalen-2-yl)butan-2-ol was not detailed in the provided snippets, similar naphthyl-alcohols show characteristic bands related to the aromatic system and the alkyl chain nih.gov.

Conformational Isomerism Probing via Vibrational Modes

Vibrational modes can be sensitive to the conformational state of a molecule. Different conformers, arising from rotation around single bonds, can exhibit slightly different vibrational frequencies due to variations in bond lengths, bond angles, and intramolecular interactions. While specific studies on conformational isomerism of 2-(Naphthalen-2-yl)butan-2-ol via vibrational spectroscopy were not detailed, FT-IR and Raman spectroscopy can, in principle, reveal the presence of multiple conformers if they exist in significant populations and possess distinct vibrational signatures. Subtle shifts or the appearance of new bands in the spectra could indicate conformational heterogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, connectivity, and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Coupling Analysis

One-dimensional NMR experiments provide detailed information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Naphthalen-2-yl)butan-2-ol would display signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the naphthalene ring would appear as multiplets in the downfield region (typically δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic pi system rsc.org. The specific splitting patterns would depend on the coupling between adjacent aromatic protons.

Hydroxyl Proton (-OH): The proton of the tertiary alcohol group typically appears as a broad singlet, often in the range of δ 1.5-2.5 ppm, and its position can be concentration and solvent dependent due to hydrogen bonding and exchange processes savemyexams.com.

Methine Proton (-CH-): The proton on the carbon bearing the hydroxyl group (the carbinol carbon) would appear as a multiplet. For 2-(Naphthalen-2-yl)butan-2-ol, this would be the proton on the tertiary alcohol carbon. However, in 2-(Naphthalen-2-yl)butan-2-ol, the hydroxyl group is on a tertiary carbon, meaning this carbon has no attached protons. Instead, the protons on the adjacent methylene (B1212753) (-CH₂-) group and the methyl (-CH₃) group attached to the carbinol carbon would be observed.

Aliphatic Protons: The methylene (-CH₂-) protons adjacent to the carbinol carbon would appear as a quartet (due to coupling with the terminal methyl group) in the range of δ 1.8-2.2 ppm. The terminal methyl (-CH₃) protons would appear as a triplet (due to coupling with the methylene group) in the upfield region, typically around δ 0.9-1.0 ppm. The methyl group directly attached to the carbinol carbon would likely appear as a singlet due to the absence of adjacent protons to couple with, or as a very narrowly split signal, in the range of δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Naphthalene Carbons: The carbon atoms of the naphthalene ring system would resonate in the aromatic region (δ 120-145 ppm). The carbon directly attached to the butanol chain (C-2 of naphthalene) would typically resonate at a distinct chemical shift, often around δ 140-145 ppm.

Carbinol Carbon: The tertiary carbon bearing the hydroxyl group (the carbinol carbon) would resonate significantly downfield, typically between δ 75-80 ppm, due to the electronegativity of the oxygen atom.

Aliphatic Carbons: The methylene (-CH₂-) carbon and the two methyl (-CH₃) carbons of the butanol chain would appear in the upfield region (δ 10-40 ppm). The methyl group directly attached to the carbinol carbon would likely resonate slightly more downfield than the terminal methyl group.

Table 3.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(Naphthalen-2-yl)butan-2-ol (in CDCl₃)

| Proton/Carbon Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Assignment |

| Naphthalene Protons | 7.40–8.20 (m) | 120–145 | Aromatic multiplet |

| Naphthalene C-2 | - | 140–145 | Aromatic |

| Naphthalene Other Carbons | - | 120–135 | Aromatic |

| Carbinol Carbon (-C(OH)-) | - | 75–80 | Tertiary alcohol |

| Methylene (-CH₂-) | 1.8–2.2 (q, J≈7) | 35–40 | Aliphatic methylene |

| Methyl on Carbinol (CH₃) | 1.4–1.5 (s) | 25–30 | Aliphatic methyl |

| Terminal Methyl (-CH₃) | 0.9–1.0 (t, J≈7) | 12–15 | Aliphatic methyl |

| Hydroxyl (-OH) | 1.5–2.5 (s, broad) | - | Exchangeable proton |

Note: Specific assignments and coupling constants would be determined from detailed spectral analysis and potentially 2D NMR experiments. The data presented here is representative of similar structures.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Spatial Relationships

Two-dimensional (2D) NMR techniques provide crucial information about the connectivity and spatial proximity of nuclei, which is essential for unambiguous structure assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): COSY experiments reveal through-bond correlations between protons that are coupled to each other (typically ¹H-¹H coupling over 2 or 3 bonds). For 2-(Naphthalen-2-yl)butan-2-ol, COSY would confirm the connectivity within the butanol chain, such as the coupling between the methylene protons and the terminal methyl protons. It can also help resolve overlapping signals in the aromatic region by showing which aromatic protons are adjacent to each other. science.govwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques establish one-bond correlations between protons and directly attached heteronuclei (e.g., ¹H-¹³C). HSQC/HMQC spectra are invaluable for assigning ¹³C signals based on their corresponding ¹H signals, thereby mapping the carbon skeleton. science.govwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect through-bond correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons or between different parts of the molecule. For 2-(Naphthalen-2-yl)butan-2-ol, HMBC would be critical for confirming the attachment of the butanol chain to the naphthalene ring by showing correlations between protons on the butanol chain and carbons of the naphthalene ring, and vice versa. It would also help assign the quaternary carbinol carbon by correlating it with nearby protons. science.govresearchgate.nethuji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This technique is crucial for determining relative stereochemistry and conformational information. While 2-(Naphthalen-2-yl)butan-2-ol does not possess chiral centers within the butanol chain itself (as the OH is on a tertiary carbon), NOESY could still provide insights into the spatial arrangement of the naphthalene ring and the aliphatic chain, or help differentiate between rotamers if they are conformationally restricted. science.govresearchgate.nethuji.ac.illibretexts.org

By integrating data from these various spectroscopic techniques, a comprehensive and accurate structural assignment of 2-Naphthalenebutanol can be achieved.

Solid-State NMR for Packing and Polymorphic Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for investigating the structural and dynamic properties of solid materials, including their molecular packing and the presence of different crystalline forms (polymorphs) bruker.comirispublishers.com. While direct SSNMR studies specifically detailing the packing and polymorphic behavior of this compound were not found in the provided literature, the technique is widely recognized for its utility in this domain. SSNMR can differentiate between various crystalline and amorphous forms of a compound by analyzing subtle differences in the local chemical environment of nuclei, which manifest as distinct spectral signals bruker.comirispublishers.com. For instance, studies on other organic solids have demonstrated that SSNMR can identify different polymorphic forms by comparing their unique spectral fingerprints irispublishers.com. Furthermore, the technique is valuable for monitoring solid-state transformations and characterizing the precise arrangement of molecules within a crystal lattice, providing insights into intermolecular interactions and packing motifs bruker.combrynmawr.edu. Techniques like Dynamic Nuclear Polarization (DNP) enhanced SSNMR can further improve sensitivity, aiding in the detection of dilute polymorphic forms rsc.org.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic structure of molecules, particularly their conjugated systems.

Analysis of Electronic Transitions and Conjugation Effects

The presence of the naphthalene ring in this compound signifies a conjugated π-electron system, which is responsible for its absorption of ultraviolet (UV) and potentially visible light. According to general principles of UV-Vis spectroscopy, conjugation within a molecule leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) bspublications.netlibretexts.orgudel.edu. This reduced energy gap facilitates electronic transitions, typically π to π* transitions, at longer wavelengths compared to isolated double bonds bspublications.netlibretexts.org. The naphthalene moiety itself is known to exhibit absorption in the UV region researchgate.net. The efficiency and length of the conjugated system, as well as the planarity of the molecule, significantly influence the position and intensity of absorption peaks bspublications.netlibretexts.org. While specific UV-Vis data for this compound is not detailed here, the naphthalene chromophore is expected to display characteristic absorption bands, providing information about its electronic structure and the extent of conjugation bspublications.netudel.edutanta.edu.eg.

Photophysical Properties and Fluorescence Characteristics

Photophysical properties, such as fluorescence, are a consequence of electronic transitions within a molecule following light absorption. While specific fluorescence data for this compound is not available in the provided snippets, related naphthalene derivatives have been studied for their photophysical behavior rsc.orgtubitak.gov.tr. For instance, some naphthalene-based compounds exhibit fluorescence, with emission characteristics that can be influenced by solvent polarity and the solid-state environment rsc.org. The excitation process typically involves the promotion of electrons from the HOMO to the LUMO pku.edu.cn. The fluorescence quantum yield and emission spectra are critical parameters that describe a molecule's ability to emit light and the wavelengths at which this emission occurs rsc.orgtubitak.gov.tracademie-sciences.fr. Studies on similar compounds suggest that fluorescence can be observed in the blue to yellow regions, with potential shifts in emission maxima and changes in quantum yield depending on the molecular structure and its surroundings rsc.org.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) techniques are indispensable for determining the crystalline structure of materials, including the arrangement of atoms in a unit cell and the identification of different crystalline phases.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is considered the most reliable method for determining the absolute configuration of chiral molecules researchgate.netencyclopedia.pubspringernature.com. This technique exploits the anomalous scattering effect of X-rays, which varies with the atomic number and the wavelength of the incident radiation encyclopedia.pub. The absolute configuration is typically determined by calculating the Flack parameter, with a small standard uncertainty indicating the correctness of the assignment researchgate.netencyclopedia.pub. For molecules containing heavier atoms, the anomalous scattering effect is more pronounced, facilitating easier determination. In cases where heavy atoms are absent, complementary techniques like X-ray/ECD (Electronic Circular Dichroism) can be employed encyclopedia.pub. Studies on related naphthyl compounds have successfully utilized SCXRD with anomalous dispersion to confirm absolute configurations nih.gov, underscoring its importance for such analyses.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a cornerstone technique for identifying crystalline phases and distinguishing between different polymorphic forms of a compound bruker.comrigaku.comncl.ac.ukresearchgate.netprotoxrd.comresearchgate.net. Each crystalline polymorph possesses a unique arrangement of molecules in the crystal lattice, resulting in a characteristic PXRD pattern that serves as a fingerprint for identification rigaku.comncl.ac.ukresearchgate.net. By comparing the experimental PXRD pattern of a sample to known patterns, often stored in crystallographic databases, the presence and identity of specific polymorphs or phases can be confirmed ncl.ac.uk. This is particularly critical in fields like pharmaceuticals, where different polymorphs can exhibit significant variations in physical properties such as solubility, dissolution rate, and stability, thereby affecting drug bioavailability and efficacy bruker.comrigaku.comresearchgate.net. Studies on naphthalene derivatives have shown that different solvents can lead to the formation of distinct polymorphs with unique crystal structures brynmawr.edu.

Theoretical and Computational Chemistry Studies on 2 Naphthalenebutanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and other key molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost.

For 2-Naphthalenebutanol, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface. The optimization is guided by the forces acting on the nuclei, which are calculated as the gradient of the energy. Different functionals, such as B3LYP or PBE, can be used in combination with various basis sets (e.g., 6-31G(d,p) or cc-pVDZ) to achieve reliable results. The choice of method and basis set is crucial for the accuracy of the calculations. By mapping the potential energy surface, one can identify not only the ground state geometry but also various conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Illustrative Data Table for Geometry Optimization:

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound. The values are hypothetical and for demonstrative purposes only.

| Parameter | Optimized Value |

| Total Energy | -X.XXXX Hartrees |

| Dipole Moment | X.XXX Debye |

| C1-C2 Bond Length | X.XXX Å |

| C-O Bond Length | X.XXX Å |

| C-C-O Bond Angle | XXX.X° |

Ab Initio and Semiempirical Methods for Electronic Characterization

Beyond DFT, other quantum mechanical methods can be employed. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. These methods can provide a detailed description of the electronic wavefunction. While computationally more demanding than DFT, they can be used as a benchmark for other methods.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate, they are much faster and can be applied to larger molecular systems. For this compound, these methods could provide a preliminary overview of its electronic properties before undertaking more rigorous calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO's location would indicate the most probable sites for nucleophilic attack. The presence of the butanol group would influence the energies and distributions of these orbitals.

Illustrative Data Table for FMO Analysis:

This table shows example data that would be generated from an FMO analysis of this compound. The values are for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for hydrogen bonding and electrophilic interactions. The aromatic naphthalene ring would also exhibit regions of negative potential above and below the plane of the rings. This information is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). It analyzes the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which is a key factor in understanding intramolecular charge transfer and hyperconjugative interactions.

The second-order perturbation theory analysis of the Fock matrix in NBO is used to estimate the stabilization energy associated with these donor-acceptor interactions. For this compound, NBO analysis could quantify the interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the naphthalene ring, as well as the hyperconjugative effects of the butanol chain. This provides insight into the stability of different conformations and the nature of the chemical bonds.

Illustrative Data Table for NBO Analysis:

This table provides a hypothetical example of the kind of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-H) | X.XX |

| π (C1-C2) | π* (C3-C4) | XX.XX |

| σ (C-H) | σ* (C-C) | X.XX |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including conformational changes and interactions with the solvent.

For this compound, MD simulations would be crucial for exploring its conformational flexibility. The butanol chain can adopt numerous conformations, and MD simulations can reveal the most populated conformational states and the transitions between them. Furthermore, by including solvent molecules (such as water) in the simulation box, one can study solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of this compound and water molecules. This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding its properties in a biological or chemical context. The insights gained from MD simulations complement the static picture provided by quantum chemical calculations.

Exploration of Conformational Space and Tautomerism

Tautomerism, the interconversion of constitutional isomers, is a phenomenon observed in certain classes of naphthalene derivatives, particularly those with hydroxyl groups that can engage in keto-enol equilibria. orientjchem.orgias.ac.inbyjus.com For instance, studies on 2-hydroxy-naphthylideneaniline have demonstrated the existence of a keto-enol tautomerism. orientjchem.org Similarly, 2-hydroxy-4-naphthoquinone-1-oxime derivatives exist as an equilibrium mixture of tautomers in solution. ias.ac.in However, in the case of this compound, the hydroxyl group is situated on the alkyl chain and not directly attached to the aromatic ring. This structural feature makes the formation of a stable keto tautomer through proton transfer from the hydroxyl group to the naphthalene ring electronically unfavorable. Therefore, significant tautomerism is not expected for this compound under normal conditions.

Solvent Effects on Molecular Conformation and Reactivity

The conformation of flexible molecules like this compound can be significantly influenced by the surrounding solvent environment. Solvents can affect the stability of different conformers through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. acs.org For instance, studies on calix rsc.orgarene derivatives bearing naphthalene groups have shown that the conformation of the naphthalene moieties can change depending on the polarity of the solvent. nankai.edu.cn In polar solvents, a more extended conformation might be favored, while in nonpolar solvents, intramolecular interactions could lead to more compact structures. nankai.edu.cn

The reactivity of the hydroxyl group in this compound is also expected to be solvent-dependent. Protic solvents can form hydrogen bonds with the hydroxyl group, which can influence its acidity and nucleophilicity. In supramolecular chemistry, it has been observed that solvent molecules can play a crucial role in the conformation and function of polymers containing naphthalene units. acs.org For organosilicon derivatives of naphthalene, the formation of intramolecular excimers, which are excited-state dimers, is highly dependent on the solvent composition, with mixtures of DMSO and water promoting their formation. researchgate.net This suggests that the photophysical properties of this compound could also be tuned by the choice of solvent.

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational Vibrational (IR, Raman) Spectra

The prediction of infrared (IR) and Raman spectra through computational methods is a powerful tool for characterizing molecular structures. faccts.descm.comarxiv.orgresearchgate.net These methods typically involve the calculation of the vibrational frequencies and their corresponding intensities. While specific computational IR and Raman spectra for this compound have not been reported, they can be readily calculated using quantum chemical software packages. arxiv.orgresearchgate.net The general workflow involves geometry optimization of the molecule followed by a frequency calculation at a suitable level of theory, such as Density Functional Theory (DFT). researchgate.net

The calculated vibrational frequencies often require scaling to better match experimental data due to the approximations inherent in the theoretical models. faccts.de For a molecule like this compound, the IR spectrum would be characterized by a prominent O-H stretching vibration, C-H stretching vibrations from both the alkyl chain and the aromatic ring, and a series of complex fingerprint vibrations corresponding to C-C stretching and bending modes of the naphthalene ring system. The Raman spectrum would complement the IR spectrum, with non-polar bonds often giving rise to strong Raman signals. Computational databases for Raman spectra of various materials are becoming increasingly available. oulu.fi

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. sigmaaldrich.comnih.govcaspre.canmrdb.org For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the butanol chain, and the hydroxyl proton. The chemical shifts of the aromatic protons would be in the downfield region, typically between 7 and 8.5 ppm, with their exact values and splitting patterns depending on their position on the naphthalene ring. The protons on the butanol chain would appear at higher field, with the protons closest to the naphthalene ring being the most deshielded.

The ¹³C NMR spectrum would similarly show a set of signals for the ten carbon atoms of the naphthalene ring and four signals for the butanol chain. The aromatic carbons would resonate in the range of approximately 120-135 ppm, while the aliphatic carbons would be found at higher field. careerendeavour.com Several online tools and software packages are available for the prediction of NMR spectra based on molecular structure. caspre.canmrdb.org A study on 2-n-alkylamino-naphthalene-1,4-diones has shown the utility of DFT calculations in assigning ¹H and ¹³C chemical shifts in substituted naphthalenes. nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.2 - 8.0 | - |

| Naphthalene C | - | 125 - 135 |

| -CH₂- (alpha to ring) | ~ 3.0 | ~ 39 |

| -CH₂- | ~ 1.8 | ~ 31 |

| -CH₂- | ~ 1.5 | ~ 22 |

| -CH₂-OH | ~ 3.7 | ~ 62 |

| -OH | Variable (depends on solvent and concentration) | - |

Note: These are estimated values and can vary based on the specific computational method and solvent used.

Calculation of Polarizability and Hyperpolarizability

The polarizability (α) and hyperpolarizability (β) of a molecule describe its response to an external electric field and are key parameters for determining its nonlinear optical (NLO) properties. rsc.orgipme.rursc.orgresearchgate.net Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict these properties. ipme.ruresearchgate.net

For naphthalene derivatives, the NLO properties are highly dependent on the nature and position of substituents on the aromatic ring. ipme.ru Donor-acceptor substituted naphthalenes have been shown to possess large first static hyperpolarizabilities. ipme.ru While this compound itself is not a classic donor-acceptor system, the naphthalene ring provides a large, polarizable electron system. The hydroxyl group can act as a weak electron donor.

Theoretical calculations on various naphthalene derivatives have shown that the choice of the DFT functional and basis set is crucial for obtaining accurate predictions of polarizability and hyperpolarizability. rsc.orgipme.ru For instance, the CAM-B3LYP functional with a large basis set like 6-311++G(d,p) has been found to be reliable for such calculations. rsc.org While specific calculations for this compound are not available, it is expected to have a moderate polarizability and a relatively small hyperpolarizability compared to push-pull substituted naphthalenes.

Below is a table summarizing representative calculated polarizability and hyperpolarizability values for naphthalene, which serves as the parent structure for this compound.

| Compound | Method | Mean Polarizability (α) / a.u. | Total First Hyperpolarizability (β) / a.u. |

| Naphthalene | B3LYP/6-311++G(2d,p) | 118.8 | 0 |

| Naphthalene | B3PW91/6-311++G(2d,p) | 117.8 | 0 |

Data sourced from a review on naphthalene derivatives. ipme.ru Note: Naphthalene has a center of symmetry, so its first hyperpolarizability is zero by symmetry.

Chemical Reactivity and Mechanistic Investigations of 2 Naphthalenebutanol

Reactivity of the Butanol Side Chain and its Associated Functional Groups

The butanol side chain contains a secondary alcohol functional group, which is the primary site of reactivity for this portion of the molecule. scribd.com This hydroxyl group can participate in a variety of classic alcohol reactions.

As a secondary alcohol, 2-naphthalenebutanol can be oxidized to form the corresponding ketone, 1-(naphthalen-2-yl)butan-1-one. libretexts.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org

Common oxidizing agents for this purpose include chromium-based reagents. libretexts.org For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org A milder alternative is pyridinium (B92312) chlorochromate (PCC), which also accomplishes the oxidation of secondary alcohols to ketones effectively, often under less acidic conditions. libretexts.org

Conversely, the carbonyl group of the resulting ketone, 1-(naphthalen-2-yl)butan-1-one, can be reduced back to the secondary alcohol, this compound. This reduction involves the addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgopenstax.org Standard laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder, more selective reagent often used in protic solvents like ethanol (B145695), while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). openstax.orgfiveable.me

Table 2: Oxidation and Reduction Reactions of the Butanol Side Chain

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | This compound | PCC or H₂CrO₄ | 1-(Naphthalen-2-yl)butan-1-one |

The hydroxyl group of this compound can undergo nucleophilic substitution to form esters and ethers.

Esterification is commonly achieved through the Fischer-Speier esterification reaction, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comwikipedia.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comwikipedia.org Subsequent dehydration yields the ester and water. byjus.com Because the reaction is reversible, it is often necessary to use an excess of one reactant or remove water as it forms to drive the equilibrium toward the products. athabascau.ca

Etherification can be accomplished via methods such as the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then acts as a nucleophile in an SN2 reaction with a primary alkyl halide to form the ether.

Amidation does not occur by the direct reaction of an alcohol. Amides are synthesized by the coupling of a carboxylic acid or its derivative (like an acyl chloride) with an amine. nih.govorganic-chemistry.org To form an amide starting from this compound, a multi-step synthetic sequence would be required. For instance, the alcohol could be converted into a good leaving group (e.g., a tosylate), which could then be displaced by an amine or an azide (B81097) followed by reduction.

Table 3: Functionalization Reactions of the Alcohol Group

| Reaction Type | Reactants | General Product Structure |

|---|---|---|

| Esterification | This compound + R-COOH (acid catalyst) | Naphthyl-CH(C₃H₇)-O-C(=O)-R |

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including those involving this compound. jstar-research.comrsc.org Using methods such as Density Functional Theory (DFT), chemists can model reaction pathways and gain insights into the energetics and structures of reactants, intermediates, transition states, and products. sciforum.netresearchgate.net

For the electrophilic aromatic substitution on the naphthalene (B1677914) core, theoretical studies can be employed to calculate the activation energies for attack at different positions (e.g., C1 vs. C3). researchgate.net By comparing the energies of the corresponding transition states and arenium ion intermediates, researchers can predict and rationalize the observed regioselectivity. Analysis of molecular orbitals (HOMO/LUMO) and charge distributions can further illuminate the nucleophilic character of the aromatic ring and its interaction with the electrophile. sciforum.net

In the context of the butanol side chain's reactivity , computational models can elucidate the mechanism of oxidation and reduction. For the reduction of the corresponding ketone, theoretical calculations can map the potential energy surface (PES) for the nucleophilic attack of a hydride ion. chemrxiv.org This allows for the characterization of the transition state geometry and the calculation of the reaction's activation barrier.

Similarly, for SN2 reactions like the second step of a Williamson ether synthesis, computational analysis can model the backside attack of the nucleophile, the simultaneous displacement of the leaving group, and the geometry of the pentacoordinate transition state. sciforum.netresearchgate.net These theoretical investigations complement experimental findings by providing a molecular-level understanding of reaction kinetics and thermodynamics, helping to explain observed reactivity and predict the outcomes of new transformations. nih.govnih.gov

Computational Modeling of Reaction Intermediates

Computational chemistry provides powerful tools for understanding reaction mechanisms by modeling the structures and energies of reactants, transition states, and intermediates. kallipos.grpeerj.com Such studies for a molecule like this compound would likely employ methods like Density Functional Theory (DFT) to elucidate the step-by-step pathways of its reactions. rsc.orgmdpi.com

For instance, in an acid-catalyzed reaction, computational models can predict the structure of the protonated alcohol and the subsequent formation of a carbocation intermediate if the reaction proceeds via an Sₙ1-type mechanism. msu.edu The stability of this carbocation would be significantly influenced by the adjacent naphthalene ring through resonance.

In the absence of specific studies on this compound, we can look at computational studies of related systems. For example, research on other secondary benzylic alcohols has used DFT to model transition state geometries and explain enantioselectivity in catalytic reactions. libretexts.org Similarly, computational studies on the atmospheric oxidation of 2-methylnaphthalene (B46627) have detailed the formation of various radical intermediates initiated by OH addition to the ring. nih.gov These studies highlight how computational methods can map out complex reaction pathways and predict the most likely intermediates. kallipos.grnih.gov For this compound, modeling could clarify whether reaction intermediates involve the alcohol directly or include interactions with the π-system of the naphthalene ring.

Activation Energy Barriers and Reaction Rate Predictions

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. physicsandmathstutor.com A higher activation energy corresponds to a slower reaction. msu.edu Computational chemistry can be used to calculate the energy of transition states, which allows for the prediction of activation energy barriers. kallipos.gr

The rate of a reaction is quantitatively related to the activation energy by the Arrhenius equation: k = A e-Ea/RT where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the temperature. netzsch.com

For a reaction involving this compound, such as its oxidation to 2-naphthalenyl-2-butanone, computational models could predict the activation energy. This would involve calculating the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. msu.edu

While specific data for this compound is unavailable, the following table illustrates typical activation energies for reactions of related alcohols, demonstrating how these values can differ based on the reaction type and catalyst used.

| Reaction Type | Example Reactant | Catalyst/Conditions | Illustrative Activation Energy (kJ/mol) | Source Reference |

|---|---|---|---|---|

| Oxidation | 2-Naphthol (B1666908) | Nicotiniumdichromate | 56.13 | jocpr.com |

| Decomposition (Thermal) | Nitrogen Pentoxide (N₂O₅) | None (Thermal) | 103 | libretexts.org |

| Sₙ1 Reaction | tert-Butyl chloride | Aqueous Ethanol | ~84 | General Chemistry Principle |

Influence of Environmental Factors on Chemical Reactivity

The rate and outcome of chemical reactions involving this compound are highly sensitive to environmental conditions such as the solvent, pH, and temperature. These factors can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction pathways and kinetics.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can dramatically influence the reactivity of this compound. Solvents can be broadly classified as polar or non-polar, and further as protic (can donate hydrogen bonds, e.g., water, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMF).

Polar Protic Solvents: These solvents are effective at solvating both cations and anions. In reactions that proceed through ionic intermediates, such as an Sₙ1-type substitution where a carbocation is formed from this compound, polar protic solvents can stabilize the charged intermediate and the leaving group, thus increasing the reaction rate.

Polar Aprotic Solvents: These solvents possess a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but not anions. They are often favored for Sₙ2 reactions, where a buildup of charge in the transition state is less pronounced than in Sₙ1 reactions. operachem.com

Non-Polar Solvents: These solvents (e.g., hexane, toluene) are generally used for reactions involving non-polar reactants. They can accelerate nonpolar reactions by minimizing solvation effects. operachem.com